Viscic acid
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Overview
Description
Viscic acid is an organic compound with the molecular formula C15H22O3 . It is a carboxylic acid with a unique structure that includes a decahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Viscic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . These methods typically start with an organic halogen compound, which is then converted into the desired carboxylic acid.
Industrial Production Methods
In industrial settings, the production of carboxylic acids like this compound often involves large-scale chemical reactions under controlled conditions. The specific details of the industrial production methods for this compound are not widely documented, but they likely involve similar principles to those used in laboratory synthesis, scaled up for mass production .
Chemical Reactions Analysis
Types of Reactions
Viscic acid, like other carboxylic acids, can undergo a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary widely. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
Viscic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, particularly in the development of new drugs.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of viscic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to various biological responses, such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Biological Activity
Viscic acid, a compound derived from Inula viscosa, has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological effects of this compound, focusing on its antiproliferative, antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Composition and Sources
This compound is primarily extracted from the plant Inula viscosa, commonly known as the sticky fleabane. This plant is recognized for its rich phytochemical profile, including flavonoids, phenolic acids, and terpenoids that contribute to its biological activities .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The MTT assay has been employed to assess cell viability, revealing significant cytotoxicity in several human cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted on Inula viscosa extracts demonstrated the following IC50 values for different compounds:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Nepetin | MCF-7 | 5.87 |
3-O-Methylquercetin | Hep-2 | 26.12 |
3,3'-Di-O-Methylquercetin | Vero | >150 |
These results indicate that nepetin exhibits the highest potency against breast cancer cells (MCF-7), while the methylated quercetins show selective activity against Hep-2 cells with limited toxicity towards normal cells (Vero) .
Antimicrobial Activity
This compound also displays notable antimicrobial properties. The microdilution method was utilized to evaluate its efficacy against various bacterial strains.
Antimicrobial Efficacy Data
The minimum inhibitory concentration (MIC) values for this compound derivatives against selected pathogens are summarized below:
Pathogen | MIC (µg/mL) |
---|---|
Bacillus cereus | 62.5 |
Salmonella typhimurium | 125 |
These findings suggest that compounds derived from Inula viscosa can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH and ABTS radical scavenging assays. The results indicate that extracts from Inula viscosa possess significant antioxidant activity, contributing to their protective effects against oxidative stress.
Antioxidant Activity Results
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 45.0 |
ABTS Scavenging | 30.0 |
These results underscore the importance of this compound as a natural antioxidant agent that can mitigate oxidative damage in biological systems .
Anti-inflammatory Properties
This compound has also been reported to exhibit anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory activity is attributed to the modulation of signaling pathways related to cytokine production and the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may be beneficial in managing inflammatory diseases .
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(2R,4aS,7R)-7-hydroxy-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11-13,16H,1-2,4-8H2,3H3,(H,17,18)/t11-,12?,13-,15+/m1/s1 |
InChI Key |
GQDFYCPPHMEHJL-AEAWKSJYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](CC1C(=C)[C@@H](CC2)O)C(=C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C(=C)C(CC2)O)C(=C)C(=O)O |
Origin of Product |
United States |
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